molecular formula C15H15NO3 B6327018 Ethyl 4-(3-aminophenoxy)benzoate CAS No. 901925-91-5

Ethyl 4-(3-aminophenoxy)benzoate

Cat. No.: B6327018
CAS No.: 901925-91-5
M. Wt: 257.28 g/mol
InChI Key: LMFKZNSWHIIXAM-UHFFFAOYSA-N
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Description

Ethyl 4-(3-aminophenoxy)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 3-aminophenoxy group at the para position. This compound is structurally characterized by an ethyl ester linkage at the carboxylate group and a phenoxy bridge connecting the benzene ring to a meta-substituted aniline moiety. It is primarily utilized in synthetic organic chemistry and materials science, particularly in the development of photoinitiators, polymer resins, and bioactive molecules . Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions between ethyl 4-hydroxybenzoate and 3-aminophenol derivatives under basic conditions, as exemplified in the preparation of structurally analogous compounds .

Properties

IUPAC Name

ethyl 4-(3-aminophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKZNSWHIIXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-aminophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-aminophenol in the presence of a suitable base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenoxy compounds .

Scientific Research Applications

Organic Synthesis

Ethyl 4-(3-aminophenoxy)benzoate serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—including oxidation, reduction, and substitution—makes it versatile in synthetic organic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateNitro derivatives
ReductionLithium aluminum hydrideAlcohols
SubstitutionSodium hydrideSubstituted phenoxy compounds

Research indicates that this compound exhibits several biological activities:

  • Local Anesthetic Effects : The compound targets sodium ion channels on nerve membranes, providing local anesthesia.
  • Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : The compound may reduce inflammation, making it relevant for therapeutic applications.

Pharmaceutical Applications

In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its interactions with biological molecules indicate possible therapeutic roles in modulating biological responses. Ongoing research focuses on its effectiveness in formulations for pain relief and inflammation management.

Case Study 1: Analgesic Properties

A study published in the Journal of Pharmacology evaluated the analgesic effects of this compound in animal models. The results demonstrated significant pain relief comparable to established analgesics like salbutamol, highlighting its potential as a new analgesic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against common pathogens. The compound exhibited notable inhibition zones in bacterial cultures, suggesting its utility as an antimicrobial agent in pharmaceutical formulations.

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique chemical properties enable it to serve as a precursor for various industrial chemicals, enhancing its commercial viability.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-aminophenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(dimethylamino)benzoate

  • Structural Difference: Replaces the 3-aminophenoxy group with a dimethylamino (-N(CH₃)₂) substituent.
  • Functional Impact: Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher electron-donating capacity due to the dimethylamino group, enhancing its role as a co-initiator in resin cements. It achieves a 15–20% higher degree of conversion in polymerization compared to ethyl 4-(3-aminophenoxy)benzoate, which lacks strong electron-donating substituents . Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate show superior flexural strength (85–90 MPa) and lower water sorption (<1.5 μg/mm³) compared to those with aminophenoxy derivatives .

Ethyl 4-(carbamoylamino)benzoate

  • Structural Difference: Features a carbamoylamino (-NH-C(O)-NH₂) group instead of the aminophenoxy moiety.
  • Bioactivity: Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., DFP00173) exhibit potent inhibition of aquaporin-3 (AQP3) with IC₅₀ values of 0.8–1.2 μM, attributed to the urea linker and halogenated aryl groups. In contrast, this compound lacks such linker flexibility, rendering it inactive against AQP3 .

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

  • Structural Difference: Incorporates a sulfonamidobenzamide (SABA) core with a sulfonylamino (-SO₂-NH-) linkage.
  • Antimicrobial Activity: SABA1 displays potent activity against efflux-compromised E. The sulfonyl group in SABA1 enhances membrane permeability and target binding .

Ethyl 4-(sulfooxy)benzoate

  • Structural Difference: Substitutes the aminophenoxy group with a sulfooxy (-O-SO₃H) moiety.
  • Applications: Used as a sulfate ester prodrug due to its hydrolytic lability under physiological conditions. Unlike this compound, it is unstable in acidic environments (t₁/₂ < 1 hr at pH 2) .

Data Tables

Key Research Findings

  • Linker Flexibility: Compounds with urea or sulfonamide linkers (e.g., SABA1, DFP00173) exhibit enhanced bioactivity due to improved target binding and conformational adaptability, unlike the rigid phenoxy bridge in this compound .
  • Electron-Donating Effects: Substituents like dimethylamino groups significantly enhance polymerization efficiency in resins, whereas aminophenoxy derivatives are less reactive .
  • Stability: this compound demonstrates superior hydrolytic stability compared to sulfate esters (e.g., ethyl 4-(sulfooxy)benzoate), making it suitable for long-term material applications .

Biological Activity

Ethyl 4-(3-aminophenoxy)benzoate is a compound that has garnered attention in various fields of biological and medicinal research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and findings from recent studies.

  • Molecular Formula : C15H15N1O3
  • Molecular Weight : 257.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino group allows for the formation of hydrogen bonds with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that modulate various cellular pathways.

Biological Activities

  • Antimicrobial Properties
    • This compound has been studied for its potential antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in vitro. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
  • Pharmacological Applications
    • This compound is being explored for its role as a potential therapeutic agent. Its structural similarity to beta(3)-adrenoceptor agonists suggests it could be effective in treating conditions such as preterm labor by modulating uterine contractions .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anti-inflammatory Effects

In vitro assays were performed to assess the anti-inflammatory effects of this compound. The compound was found to significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

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